molecular formula C14H20BrNO4S B12087085 [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester

[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester

Cat. No.: B12087085
M. Wt: 378.28 g/mol
InChI Key: LTDLFWUTFYRISC-UHFFFAOYSA-N
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Description

[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated benzene ring, a sulfonyl group, and a carbamate ester. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of benzene sulfonyl chloride to introduce the bromo group. This is followed by a reaction with propylamine to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide with tert-butyl chloroformate to yield the desired carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Non-brominated derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the carbamate ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-Chloro-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
  • [3-(3-Fluoro-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
  • [3-(3-Methyl-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester

Uniqueness

Compared to its analogs, [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester exhibits unique reactivity due to the presence of the bromine atom Bromine is more reactive than chlorine or fluorine, making this compound more versatile in various chemical reactions

Properties

Molecular Formula

C14H20BrNO4S

Molecular Weight

378.28 g/mol

IUPAC Name

tert-butyl N-[3-(3-bromophenyl)sulfonylpropyl]carbamate

InChI

InChI=1S/C14H20BrNO4S/c1-14(2,3)20-13(17)16-8-5-9-21(18,19)12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17)

InChI Key

LTDLFWUTFYRISC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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